



Application Note & Protocol: Conjugation of (S)-TCO-PEG2-Maleimide to Proteins

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For Researchers, Scientists, and Drug Development Professionals

Introduction

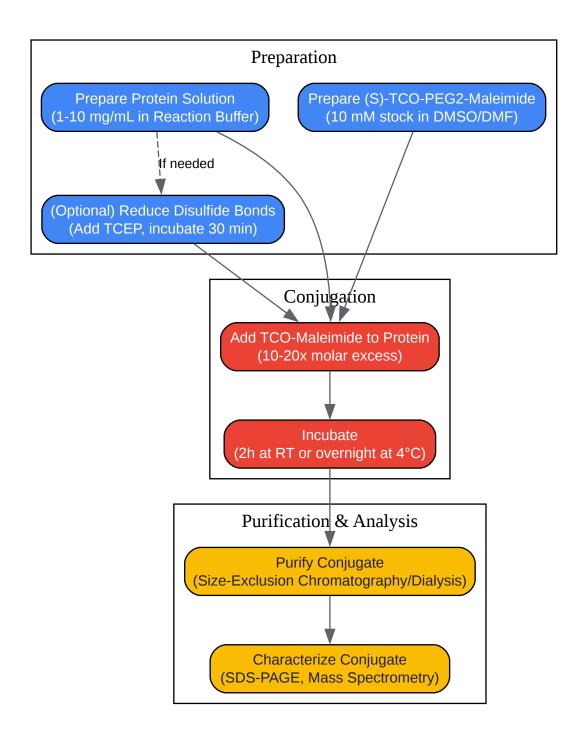
(S)-TCO-PEG2-Maleimide is a bifunctional linker that facilitates the conjugation of proteins to other molecules through a two-step process. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of a protein, forming a stable thioether bond.[1] [2][3] The trans-cyclooctene (TCO) moiety serves as a bioorthogonal handle for a subsequent, highly efficient, and specific "click chemistry" reaction with a tetrazine-labeled molecule.[1][4][5] [6] This system is particularly useful for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[4][6][7] The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]

This document provides a detailed protocol for the conjugation of **(S)-TCO-PEG2-Maleimide** to proteins.

Chemical Reaction

The conjugation process involves the reaction of the maleimide group of **(S)-TCO-PEG2-Maleimide** with a free thiol group on a protein, typically from a cysteine residue.





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